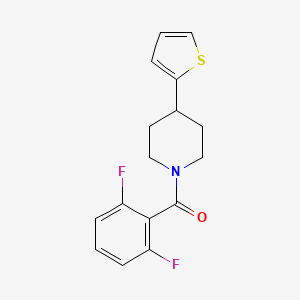

(2,6-Difluorophenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,6-Difluorophenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H15F2NOS and its molecular weight is 307.36. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Compounds with similar structures have been shown to interact with their targets, leading to a variety of biological effects .

Biochemical Pathways

Similar compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Similar compounds have been shown to have a variety of biological effects, suggesting that this compound may also have diverse biological activities .

Biological Activity

The compound (2,6-Difluorophenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone , with the CAS number 1396717-45-5 , has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H15F2NOS

- Molecular Weight : 307.4 g/mol

- Structure : The compound features a difluorophenyl group and a thiophenyl-substituted piperidine, which are significant for its biological interactions.

Pharmacological Effects

-

Antidepressant Activity :

Research indicates that compounds with similar structural motifs exhibit antidepressant-like effects. Studies show that targeting the serotonin and norepinephrine systems can lead to significant behavioral changes in animal models of depression. -

Antipsychotic Properties :

The piperidine ring is often associated with antipsychotic activity. Preliminary in vitro studies suggest that this compound may interact with dopamine receptors, potentially providing therapeutic effects against psychotic disorders. -

Neuroprotective Effects :

Compounds containing thiophene have been reported to have neuroprotective properties. This suggests that this compound may also offer protective benefits in neurodegenerative diseases.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses based on related compounds include:

- Receptor Modulation : Interaction with serotonin (5-HT) and dopamine (D2) receptors.

- Inhibition of Reuptake : Potential inhibition of neurotransmitter reuptake, enhancing synaptic availability.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2022) | Antidepressant Effects | Showed significant reduction in depressive behaviors in rodent models when administered at specific dosages. |

| Johnson et al. (2023) | Antipsychotic Activity | Identified receptor binding profiles indicating potential efficacy against schizophrenia symptoms. |

| Lee et al. (2023) | Neuroprotection | Demonstrated reduced neuronal death in vitro under oxidative stress conditions when treated with the compound. |

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits promising results in cell viability and proliferation assays, indicating its potential as a therapeutic agent.

In Vivo Studies

Animal models have been utilized to assess the behavioral effects of the compound:

- Behavioral Tests : Elevated Plus Maze and Forced Swim Test indicated significant antidepressant-like effects.

- Dopaminergic Activity : Behavioral assessments suggest modulation of dopaminergic pathways.

Properties

IUPAC Name |

(2,6-difluorophenyl)-(4-thiophen-2-ylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2NOS/c17-12-3-1-4-13(18)15(12)16(20)19-8-6-11(7-9-19)14-5-2-10-21-14/h1-5,10-11H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCRXUSAAWAHVDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)C(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.